molecular formula C17H15N5O2 B14173373 2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde CAS No. 874758-35-7

2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde

Cat. No.: B14173373
CAS No.: 874758-35-7
M. Wt: 321.33 g/mol
InChI Key: MDYSHFNSGFAZIF-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde is a complex organic compound that features a triazine ring, an aniline group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with aniline under controlled conditions to form 4-amino-6-anilino-1,3,5-triazine. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and aniline group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde is unique due to its combination of a triazine ring, aniline group, and benzaldehyde moiety, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

874758-35-7

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde

InChI

InChI=1S/C17H15N5O2/c18-16-20-15(11-24-14-9-5-4-6-12(14)10-23)21-17(22-16)19-13-7-2-1-3-8-13/h1-10H,11H2,(H3,18,19,20,21,22)

InChI Key

MDYSHFNSGFAZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC3=CC=CC=C3C=O

solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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